molecular formula C17H13N3O2 B1248195 Circumdatin F

Circumdatin F

Cat. No.: B1248195
M. Wt: 291.3 g/mol
InChI Key: QMACPZZZSHLKJM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Circumdatin F is a benzodiazepine alkaloid compound naturally produced by the coral-associated fungus Aspergillus ochraceus . It belongs to the circumdatin class of quinazolinone-containing alkaloids, which are of significant interest in neuroscience and drug discovery . This compound is identified as a key structural analog in studies of more potent derivatives, providing an essential framework for structure-activity relationship (SAR) studies . Research into this class of compounds indicates that circumdatins exhibit multi-target mechanisms, including potential acetylcholinesterase (AChE) inhibition and interference with pro-inflammatory response pathways, such as the suppression of nitric oxide (NO) production . These mechanistic actions suggest its value as a tool for investigating neurodegenerative conditions like Alzheimer's disease. Furthermore, related circumdatin alkaloids have demonstrated radical scavenging properties in antioxidant assays, highlighting the potential of this chemical family to modulate oxidative stress . This compound is offered exclusively for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.3 g/mol

IUPAC Name

(7S)-7-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione

InChI

InChI=1S/C17H13N3O2/c1-10-15-19-13-8-4-2-6-11(13)17(22)20(15)14-9-5-3-7-12(14)16(21)18-10/h2-10H,1H3,(H,18,21)/t10-/m0/s1

InChI Key

QMACPZZZSHLKJM-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C(=O)N1

Canonical SMILES

CC1C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C(=O)N1

Synonyms

circumdatin F

Origin of Product

United States

Scientific Research Applications

Biochemical Properties

Circumdatin F is classified as an alkaloid, which is a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms. Alkaloids have been recognized for their diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. The structural elucidation of this compound has been achieved through various spectroscopic techniques, confirming its unique molecular framework.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects similar to its analogs, such as Circumdatin D. Studies have shown that compounds from the same class can inhibit acetylcholinesterase activity and reduce nitric oxide production in neuroinflammatory conditions. This suggests a potential role in treating neurodegenerative diseases like Alzheimer's disease by modulating inflammatory responses and enhancing cholinergic signaling .

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Preliminary studies indicate that it may possess mild antioxidant activity, although further research is necessary to quantify its efficacy compared to established antioxidants . Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in various chronic diseases.

Cytotoxicity Against Cancer Cells

In vitro studies have assessed the cytotoxic effects of this compound against several human cancer cell lines. Initial findings suggest that it may inhibit cancer cell proliferation, although specific mechanisms remain to be elucidated . This positions this compound as a candidate for further development in cancer therapeutics.

Case Study 1: Neuroprotection

A study investigated the effects of Circumdatin D (closely related to this compound) on neuroprotection in Caenorhabditis elegans models mimicking Alzheimer's disease. The results demonstrated that treatment with Circumdatin D led to delayed paralysis and reduced inflammation markers in the nematodes, indicating potential neuroprotective benefits that may also apply to this compound .

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of various alkaloids derived from Aspergillus species, including this compound. The results showed varying degrees of cytotoxicity against multiple cancer cell lines, highlighting the need for further exploration into the specific pathways through which this compound exerts its effects .

Chemical Reactions Analysis

Reaction Steps:

  • Formation of a Tripeptide Intermediate :

    • Anthranilic acid derivatives were coupled to form a linear tripeptide.

    • Key reagents: Boc-protected amino acids, EDC/HOBt for amide bond formation.

  • Dehydration to Benzoxazine :

    • The tripeptide underwent dehydration using triphenylphosphine (PPh₃) , iodine (I₂) , and a tertiary amine (e.g., DIEA), yielding a benzoxazine intermediate .

    • Mechanism: Activation of hydroxyl groups via Mitsunobu-like conditions, followed by cyclodehydration.

  • Deprotection and Cyclization :

    • Boc groups were removed using 45% HBr in acetic acid , exposing free amines.

    • Final cyclization occurred spontaneously on silica gel to form the 1,4-benzodiazepin-5-one ring .

Key Data:

StepReagents/ConditionsYield (%)Reference
1EDC/HOBt, DMF, RT78
2PPh₃, I₂, DIEA, THF65
345% HBr, AcOH82

Non-Enzymatic Rearrangement Pathways

This compound’s biosynthetic precursor, 2-hydroxycircumdatin C, participates in non-enzymatic dimerization reactions under basic conditions. These reactions involve nucleophilic addition to epoxides, forming conjugates such as ochrazepines . While this compound itself is not a product of these reactions, its structural analogs highlight the reactivity of the circumdatin core.

NMR Analysis

  • ¹H NMR : Key signals include aromatic protons at δ 7.03–7.72 ppm (quinazolinone ring) and a methyl group at δ 1.51 ppm (d, J = 6.7 Hz) .

  • ¹³C NMR : Lactone carbonyl observed at δ 169.8 ppm, with aromatic carbons between δ 110–150 ppm .

Mass Spectrometry

  • LC-MS : [M+H]⁺ peak at m/z 292.109, with fragments at m/z 249.067 (loss of CONH₂) and 221.070 (further decarboxylation) .

Stability and Reactivity

This compound demonstrates stability under neutral conditions but undergoes acid-catalyzed ring-opening reactions. For example, treatment with trifluoroacetic acid (TFA) induces imine formation and subsequent cyclization, mimicking biosynthetic pathways observed in related alkaloids .

Q & A

Q. What are the validated methods for isolating Circumdatin F from fungal sources, and how can purity be ensured?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques like preparative HPLC or flash chromatography. Purity is confirmed via HPLC-UV/Vis (≥95% purity threshold) and LC-MS to rule out co-eluting analogs. Structural validation requires comparison with published NMR data (¹H, ¹³C, 2D-COSY/HMBC) and HRMS .

Q. How is the structural elucidation of this compound achieved when novel analogs are present?

Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR : 2D experiments (e.g., HSQC, HMBC) to resolve spin systems and connectivity.
  • X-ray crystallography : For absolute configuration if crystals are obtainable.
  • Comparative analysis : Cross-reference with databases (e.g., AntiBase) to distinguish from known circumdatins. Ambiguities require isotopic labeling or synthetic corroboration .

Q. What in vitro bioactivity assays are most suitable for preliminary screening of this compound?

Methodological Answer: Prioritize target-specific assays based on structural motifs (e.g., diketopiperazine rings for antimicrobial activity). Standard assays include:

  • Antimicrobial : Broth microdilution (MIC/MBC against Staphylococcus aureus or Candida albicans).
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293). Include positive controls (e.g., amphotericin B) and validate via dose-response curves .

Q. Which analytical techniques are critical for quantifying this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS : Selected reaction monitoring (SRM) for high specificity in biological samples.
  • Calibration curves : Use deuterated internal standards to correct for matrix effects.
  • Validation : Follow ICH guidelines for accuracy, precision, and LOQ/LOD determination .

Q. How can researchers confirm the biosynthetic origin of this compound in fungal strains?

Methodological Answer:

  • Gene cluster analysis : PCR amplification of non-ribosomal peptide synthetase (NRPS) genes.
  • Isotope labeling : Feed ¹³C-labeled precursors (e.g., L-Trp) and track incorporation via NMR.
  • Knockout mutants : CRISPR-Cas9 disruption of putative biosynthetic genes to observe metabolite loss .

Advanced Research Questions

Q. What strategies optimize the total synthesis of this compound to improve yield and stereoselectivity?

Methodological Answer:

  • Retrosynthetic analysis : Fragment diketopiperazine core and side chains for modular synthesis.
  • Catalytic asymmetric methods : Use organocatalysts (e.g., MacMillan) for chiral center formation.
  • Process optimization : Screen solvents (e.g., DMF vs. THF) and temperatures via DoE (Design of Experiments) .

Q. How can contradictory bioactivity results for this compound across studies be systematically addressed?

Methodological Answer: Conduct a meta-analysis focusing on:

  • Experimental variables : Compare cell lines, assay conditions (pH, incubation time), and compound stability.
  • Statistical rigor : Apply ANOVA with post-hoc tests to identify outliers.
  • Replication studies : Independently validate results in ≥3 labs using standardized protocols .

Q. What computational approaches predict the binding mechanisms of this compound to microbial targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., fungal CYP51).
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability.
  • QSAR models : Train on analogs to correlate structural features (e.g., logP) with activity .

Q. How do researchers evaluate the stability of this compound under varying physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions.
  • Analytical monitoring : UPLC-PDA at multiple timepoints to track degradation products.
  • Kinetic modeling : Calculate half-life (t½) and activation energy (Ea) via Arrhenius plots .

Q. What methodologies integrate multi-omics data to elucidate the ecological role of this compound-producing fungi?

Methodological Answer:

  • Metabolomics : LC-HRMS to profile secondary metabolites in co-cultures with bacterial competitors.
  • Transcriptomics : RNA-seq to identify upregulated NRPS genes under stress.
  • Network analysis : Construct metabolite-gene interaction networks using tools like Cytoscape .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Circumdatin F
Reactant of Route 2
Circumdatin F

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